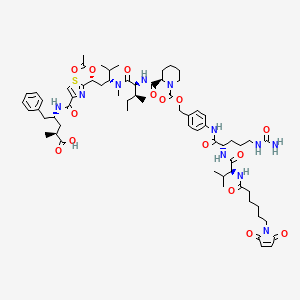
MC-VC-PAB-Tubulysin M
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MC-VC-PAB-Tubulysin M is a synthetic antibody-drug conjugate (ADC) drug-linker conjugate. It is composed of the tubulin polymerization inhibitor Tubulysin M, which acts as an ADC cytotoxin, and MC-VC-PAB, a cleavable ADC linker . This compound is primarily used in scientific research for its ability to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
MC-VC-PAB-Tubulysin M is synthesized by conjugating Tubulysin M with the cleavable linker MC-VC-PAB. The synthesis involves several steps, including the preparation of the linker and the subsequent conjugation with Tubulysin M . The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the stability of the compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesis equipment to ensure consistency and purity of the final product. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to verify the compound’s integrity .
Análisis De Reacciones Químicas
Types of Reactions
MC-VC-PAB-Tubulysin M undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the compound’s functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include oxidized and reduced derivatives of this compound, as well as substituted analogs with different functional groups .
Aplicaciones Científicas De Investigación
MC-VC-PAB-Tubulysin M has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying ADC drug-linker conjugates and their chemical properties.
Industry: Utilized in the development of new ADCs for therapeutic applications.
Mecanismo De Acción
MC-VC-PAB-Tubulysin M exerts its effects by inhibiting tubulin polymerization, which is essential for microtubule formation. This inhibition leads to cell cycle arrest at the G2/M phase and induces apoptosis in cancer cells . The compound targets tubulin, a key protein involved in cell division, and disrupts its function, leading to the death of rapidly dividing cells .
Comparación Con Compuestos Similares
Similar Compounds
Auristatin: Another tubulin polymerization inhibitor used in ADCs.
Camptothecins: Topoisomerase inhibitors used in cancer therapy.
Daunorubicins/Doxorubicins: Anthracycline antibiotics used as chemotherapeutic agents.
Duocarmycins: DNA alkylating agents used in ADCs.
Maytansinoids: Microtubule inhibitors used in ADCs.
Uniqueness
MC-VC-PAB-Tubulysin M is unique due to its specific combination of the cleavable linker MC-VC-PAB and the potent cytotoxin Tubulysin M. This combination allows for targeted delivery of the cytotoxic agent to cancer cells, minimizing damage to healthy cells and enhancing therapeutic efficacy .
Propiedades
Fórmula molecular |
C66H93N11O15S |
|---|---|
Peso molecular |
1312.6 g/mol |
Nombre IUPAC |
(2S,4R)-4-[[2-[(1R,3R)-1-acetyloxy-3-[[(2S,3S)-2-[[(2R)-1-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxycarbonyl]piperidine-2-carbonyl]amino]-3-methylpentanoyl]-methylamino]-4-methylpentyl]-1,3-thiazole-4-carbonyl]amino]-2-methyl-5-phenylpentanoic acid |
InChI |
InChI=1S/C66H93N11O15S/c1-10-41(6)57(63(86)75(9)51(39(2)3)36-52(92-43(8)78)62-72-49(38-93-62)59(83)70-47(34-42(7)64(87)88)35-44-20-13-11-14-21-44)74-60(84)50-23-16-18-32-76(50)66(90)91-37-45-25-27-46(28-26-45)69-58(82)48(22-19-31-68-65(67)89)71-61(85)56(40(4)5)73-53(79)24-15-12-17-33-77-54(80)29-30-55(77)81/h11,13-14,20-21,25-30,38-42,47-48,50-52,56-57H,10,12,15-19,22-24,31-37H2,1-9H3,(H,69,82)(H,70,83)(H,71,85)(H,73,79)(H,74,84)(H,87,88)(H3,67,68,89)/t41-,42-,47+,48-,50+,51+,52+,56-,57-/m0/s1 |
Clave InChI |
RIMZNVUCGMFJGP-KCYCJFSYSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)N(C)[C@H](C[C@H](C1=NC(=CS1)C(=O)N[C@@H](CC2=CC=CC=C2)C[C@H](C)C(=O)O)OC(=O)C)C(C)C)NC(=O)[C@H]3CCCCN3C(=O)OCC4=CC=C(C=C4)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCCCCN5C(=O)C=CC5=O |
SMILES canónico |
CCC(C)C(C(=O)N(C)C(CC(C1=NC(=CS1)C(=O)NC(CC2=CC=CC=C2)CC(C)C(=O)O)OC(=O)C)C(C)C)NC(=O)C3CCCCN3C(=O)OCC4=CC=C(C=C4)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCCCN5C(=O)C=CC5=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




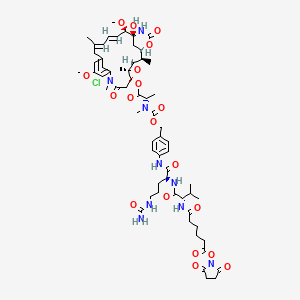


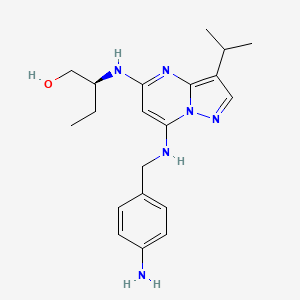

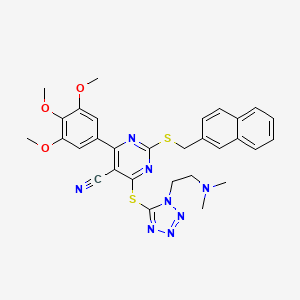
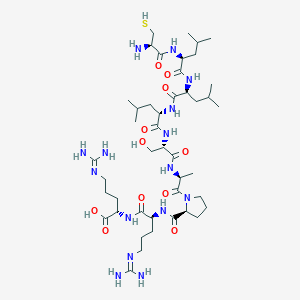

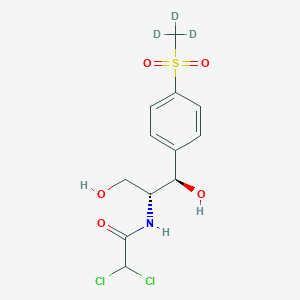
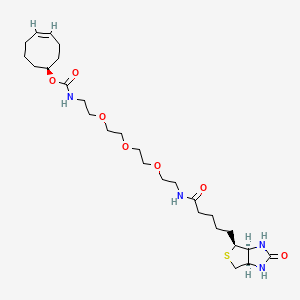
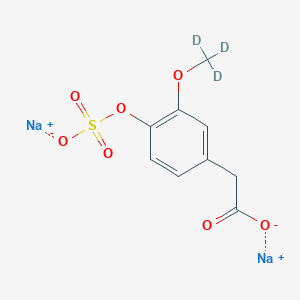
![c[Arg-Arg-Arg-Arg-Dip-Dip-Dip]](/img/structure/B12423534.png)
